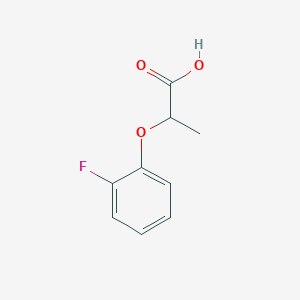

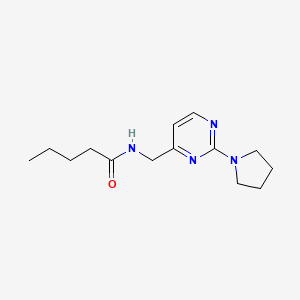

![molecular formula C10H7ClN4S B2470738 8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 1797363-61-1](/img/structure/B2470738.png)

8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol”, there are related compounds that have been synthesized. For instance, a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiols were synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another study synthesized analogs based on triazinoindole bearing benzimidazole/benzoxazole moieties .Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

A study designed and synthesized a series of compounds, including the mentioned structure, to evaluate their anticonvulsant activity. The research aimed at understanding the structural requirements for pharmacophore effectiveness, utilizing the maximal electroshock (MES) test for anticonvulsant activity, and assessing neurotoxicity and CNS depressant effects. Computational studies were conducted to predict pharmacokinetic and toxicity properties. The findings revealed certain compounds exhibiting excellent anticonvulsant activity with minimal CNS depressant effects and no neurotoxicity, highlighting the potential therapeutic applications of these structures (Rajeev Kumar et al., 2014).

Green Synthetic Protocols

Another research avenue explored the green synthesis of these compounds under aqueous phase conditions, emphasizing environmental sustainability. The study utilized isatin, semicarbazide/thiosemicarbazide, and β-cyclodextrin as a catalyst, showcasing an eco-friendly approach to producing these compounds with excellent yields. This method also allowed for the recovery and reuse of β-cyclodextrin without loss of catalytic activity, further underscoring the green chemistry aspect of the synthesis process (K. Ramesh et al., 2011).

Antimicrobial Activity

Research into the antimicrobial properties of new fused 1,2,4-triazines, including derivatives of the compound , has shown promising results. The study focused on the synthesis of new structures and their subsequent evaluation for antimicrobial efficacy, revealing several compounds with significant activity. This line of research highlights the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (R. S. Ali et al., 2016).

Novel Structural Variants and Bioactivity

Further investigations have led to the synthesis of structurally novel derivatives incorporating tert-butyl groups into the triazinoindole framework. These studies not only expand the chemical diversity of these compounds but also lay the groundwork for future research into their potential biological activities and applications. The detailed molecular characterization of these compounds paves the way for exploring their utility in various scientific and therapeutic contexts (Mingyue Lv et al., 2015).

Mécanisme D'action

Target of Action

The primary target of the compound “8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is ferrous ions (Fe2+) . Iron is an indispensable trace element for virtually all living organisms and is involved in various biological processes such as cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of the compound to ferrous ions leads to a decrease in the availability of these ions, which are essential for various cellular processes. This selective binding is a unique feature of this compound, distinguishing it from other iron chelators like VLX600 .

Biochemical Pathways

The compound’s interaction with ferrous ions affects the iron-dependent biochemical pathways in the cell. By chelating ferrous ions, the compound can inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells . The compound’s action leads to the arrest of the cell cycle at the G1 phase and induces significant apoptosis in cancer cells .

Pharmacokinetics

The compound’s strong antiproliferative activity against various cancer cells suggests that it may have favorable adme properties .

Result of Action

The compound exhibits strong antiproliferative activity against various cancer cells, including A549, MCF-7, Hela, and HepG-2 . It induces apoptosis in these cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The compound’s action can be influenced by environmental factors, particularly the presence of ferrous ions. Notably, the addition of ferrous ions can abolish the cytotoxicity of the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by the iron ion concentrations in the environment .

Propriétés

IUPAC Name |

8-chloro-6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4S/c1-4-2-5(11)3-6-7(4)12-9-8(6)14-15-10(16)13-9/h2-3H,1H3,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWRLVAOUWNUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC3=NC(=S)NN=C23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)

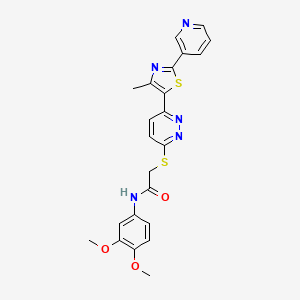

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2470663.png)

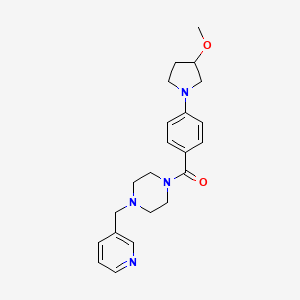

![Methyl[2-(oxan-4-yl)ethyl]amine](/img/structure/B2470668.png)

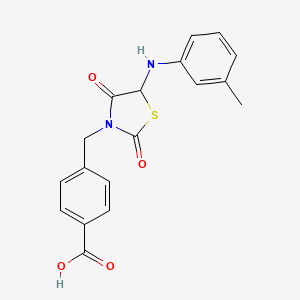

![3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470669.png)

![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide](/img/structure/B2470674.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2470675.png)